molecular formula C23H15FN2O5 B11520558 5-(4-fluorophenyl)-3-hydroxy-1-(3-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-1-(3-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11520558
M. Wt: 418.4 g/mol
InChI Key: NSONWCZBYCHXTH-XUTLUUPISA-N
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Description

4-BENZOYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, fluorophenyl, hydroxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. One common method includes the acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride, followed by chlorination and subsequent reactions to introduce the nitrophenyl and hydroxy groups . The reaction conditions typically involve the use of solvents like diethyl ether and reagents such as POCl3 for chlorination .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzoyl and fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation or reagents like SnCl2 (Tin(II) chloride) in acidic conditions.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like AlCl3 (Aluminum chloride) or FeCl3 (Iron(III) chloride).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-BENZOYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 4-BENZOYL-5-(4-METHOXYPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

4-BENZOYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C23H15FN2O5

Molecular Weight

418.4 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H15FN2O5/c24-16-11-9-14(10-12-16)20-19(21(27)15-5-2-1-3-6-15)22(28)23(29)25(20)17-7-4-8-18(13-17)26(30)31/h1-13,20,27H/b21-19+

InChI Key

NSONWCZBYCHXTH-XUTLUUPISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F)O

Origin of Product

United States

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